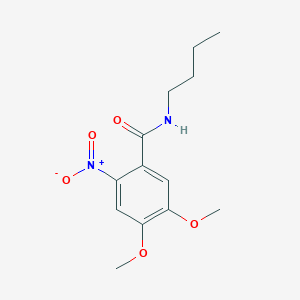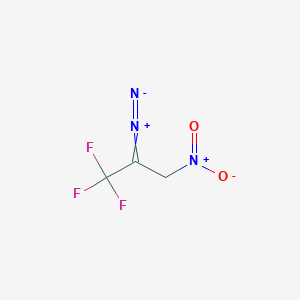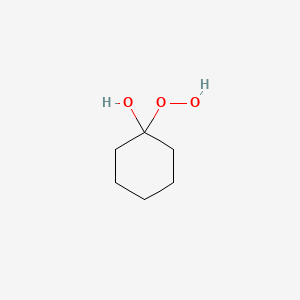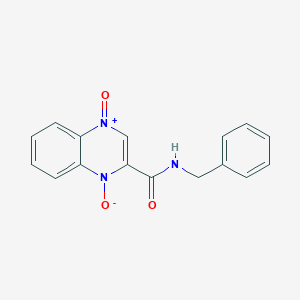
6,6'-(Hydroxymethylene)di(pyridine-2-carbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is a heterocyclic compound that features two pyridine rings connected by a hydroxymethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) typically involves the reaction of pyridine-2-carbonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxymethylene bridge can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives with modified functional groups, such as amines, alcohols, and ethers .
Applications De Recherche Scientifique
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarbonitrile: A similar compound with two nitrile groups attached to a pyridine ring.
2-Pyridinecarbonitrile: A simpler compound with a single nitrile group attached to a pyridine ring.
Uniqueness
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is unique due to its hydroxymethylene bridge, which imparts distinct chemical and physical properties.
Propriétés
| 114454-30-7 | |
Formule moléculaire |
C13H8N4O |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
6-[(6-cyanopyridin-2-yl)-hydroxymethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N4O/c14-7-9-3-1-5-11(16-9)13(18)12-6-2-4-10(8-15)17-12/h1-6,13,18H |
Clé InChI |
LATHZOXPKQCLAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(C2=CC=CC(=N2)C#N)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)







